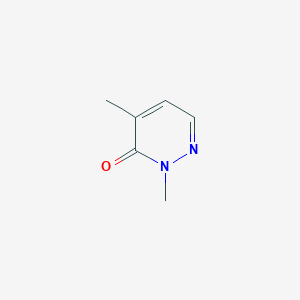

2,4-Dimethylpyridazin-3(2H)-one

Description

Significance of the Pyridazinone Scaffold in Heterocyclic Chemistry

The pyridazinone ring system is a cornerstone of many biologically active compounds. researchgate.net Derivatives have been shown to exhibit a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, and antitubercular activities. scielo.br The presence of the pyridazinone core is a key feature in several marketed drugs, highlighting its importance in drug discovery and development. researchgate.net The structural rigidity and the presence of hydrogen bond donors and acceptors in the pyridazinone moiety contribute to its ability to interact with various biological targets. researchgate.net

Overview of General Research Trajectories for Pyridazinone Derivatives

Current research on pyridazinone derivatives is largely focused on the synthesis of novel analogues with enhanced or specific biological activities. ijrpc.com Key research trajectories include the exploration of different substitution patterns on the pyridazinone ring to modulate pharmacological effects. tandfonline.com Synthetic efforts often involve the condensation of γ-keto acids or related dicarbonyl compounds with hydrazine (B178648) derivatives. ijrpc.com Furthermore, significant research is dedicated to the structural elucidation and characterization of these compounds using modern spectroscopic techniques to establish structure-activity relationships. researchgate.net

The specific compound, 2,4-Dimethylpyridazin-3(2H)-one, with the chemical identifier CAS number 67264-07-7 and a molecular formula of C₆H₈N₂O, serves as a fundamental structure within this class of compounds. bldpharm.com While extensive research has been conducted on more complex pyridazinone derivatives, a detailed examination of this simpler analogue provides a foundational understanding of the chemistry of this important heterocyclic family.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67264-07-7 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES Code | O=C1C(C)=CC=NN1C |

Spectroscopic Data of this compound (Inferred)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.1-2.3 (s, 3H, C4-CH₃), ~3.5-3.7 (s, 3H, N2-CH₃), ~6.8-7.0 (d, 1H, H-5), ~7.2-7.4 (d, 1H, H-6) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~15-20 (C4-CH₃), ~35-40 (N2-CH₃), ~125-130 (C-5), ~130-135 (C-6), ~140-145 (C-4), ~160-165 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1650-1670 (C=O stretching), ~1580-1600 (C=C stretching), ~2900-3000 (C-H stretching) |

| Mass Spectrometry (EI) | m/z: 124 (M⁺), fragments corresponding to loss of CH₃, CO, and other moieties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2,4-dimethylpyridazin-3-one |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-7-8(2)6(5)9/h3-4H,1-2H3 |

InChI Key |

ZATJDLMIMGXSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethylpyridazin 3 2h One and Its Analogues

Direct Synthesis Approaches to 2,4-Dimethylpyridazin-3(2H)-one

Direct synthesis primarily involves the modification of an existing pyridazin-3(2H)-one scaffold. For the target compound, this would typically start with 4-methylpyridazin-3(2H)-one, followed by the introduction of a methyl group onto the nitrogen at the 2-position.

N-alkylation is a fundamental transformation for modifying the properties of pyridazinone derivatives. The reaction introduces an alkyl group, such as the methyl group at the N-2 position of this compound, onto the heterocyclic nitrogen atom. This is typically achieved by treating a pyridazinone precursor, like 4-methylpyridazin-3(2H)-one, with an alkylating agent in the presence of a base. nih.govsemanticscholar.org

Commonly used alkylating agents include alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate). The base, often potassium carbonate, facilitates the deprotonation of the pyridazinone nitrogen, creating a nucleophilic anion that subsequently attacks the alkylating agent. nih.gov For instance, the synthesis of ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate was accomplished by refluxing the parent pyridazinone with ethyl bromoacetate (B1195939) and potassium carbonate in acetone. nih.gov More modern and highly selective methods are also being developed, including biocatalytic approaches using engineered methyltransferases that can achieve N-methylation with high regioselectivity and yield using simple starting materials. nih.gov

Table 1: Examples of N-Alkylation Reactions on Pyridazinone Scaffolds

| Precursor | Alkylating Agent | Base/Conditions | Product | Reference |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃, Acetone, Reflux | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | nih.gov |

| Imidazole (B134444) / Pyridazine (B1198779) | Iodoacetamide / Bromoacetate | Classical heating or Microwave | Quaternized N-alkylated salts | semanticscholar.org |

| Unsaturated Heterocycles | Methylating agent | Engineered Methyltransferase | Regioselective N-methylated heterocycles | nih.gov |

The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the N-alkylation of heterocyclic compounds. semanticscholar.orgmdpi.com This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times, milder conditions, and often higher yields. semanticscholar.orgcem.com The efficiency of microwave-assisted synthesis stems from the direct heating of the solvent and reactants through dielectric loss, leading to rapid temperature increases. researchgate.net

In the context of N-alkylation of pyridazines and related azaheterocycles, microwave-assisted methods have been shown to be eco-friendly by reducing solvent use and energy consumption. semanticscholar.org For example, the N-alkylation of various N-containing heterocycles, including pyridazine, was significantly accelerated under microwave irradiation compared to classical heating, with reaction times decreasing from hours to minutes. semanticscholar.orgasianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Heterocycle | Alkylating Agent | Method | Reaction Time | Yield | Reference |

| Pyridazine | Various | Conventional Heating | Hours | Moderate to Good | semanticscholar.org |

| Pyridazine | Various | Microwave Irradiation | 1-3 minutes | Good to Excellent | semanticscholar.orgasianpubs.org |

| 1,4-Dihydropyridines | Vilsmeier-Haack reagent | Conventional Heating | 18 hours | Moderate to Good | mdpi.com |

| 1,4-Dihydropyridines | Vilsmeier-Haack reagent | Microwave Irradiation | Shorter times | Improved | mdpi.com |

Precursor-Based Synthesis Pathways to Pyridazinones

These methods involve the construction of the pyridazinone ring from acyclic precursors. This is the most common approach for synthesizing the core heterocyclic system.

The most general and widely used method for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent like a γ-keto acid or γ-keto ester, with a hydrazine (B178648) derivative. sphinxsai.comiglobaljournal.comresearchgate.net To synthesize this compound, this would involve the reaction of a 2-methyl-4-oxopentanoic acid derivative with methylhydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable six-membered dihydropyridazinone or pyridazinone ring. clockss.org The versatility of this method allows for the synthesis of a wide array of substituted pyridazinones by simply varying the substituents on the dicarbonyl precursor and the hydrazine. sphinxsai.commdpi.com For example, the reaction of β-aroylpropionic acids with hydrazine hydrate (B1144303) is a common route to 6-aryl-4,5-dihydropyridazin-3(2H)-ones. scielo.br

In many cases, the initial cyclization reaction yields a 4,5-dihydropyridazinone intermediate. nih.gov To obtain the fully aromatic pyridazin-3(2H)-one ring, a subsequent oxidation step is required. This dehydrogenation removes two hydrogen atoms from the C4 and C5 positions.

Several oxidizing agents are effective for this transformation, with copper(II) chloride (CuCl₂) and manganese dioxide (MnO₂) being particularly useful. nih.gov The choice of oxidant can depend on the solubility and stability of the dihydropyridazinone substrate. nih.gov CuCl₂ in acetonitrile (B52724) has been reported as an efficient reagent for the dehydrogenation of dihydropyridazinones under mild conditions. researchgate.net Manganese dioxide is a well-established, selective oxidizing agent for activated systems and is often used in neutral, non-aqueous media. aub.edu.lbacsgcipr.org These oxidation reactions are crucial for accessing the final pyridazinone products from their saturated precursors. nih.govrsc.org

Table 3: Oxidizing Agents for the Dehydrogenation of Dihydropyridazinones

| Oxidizing Agent | Substrate Type | Conditions | Efficacy | Reference(s) |

| Copper(II) Chloride (CuCl₂) | 4,5-Dihydropyridazinones | Anhydrous Acetonitrile, Reflux | Efficient, mild conditions | nih.govresearchgate.net |

| Manganese Dioxide (MnO₂) | 4,5-Dihydropyridazinones | Anhydrous DMF or Acetonitrile | Effective, depends on substrate solubility | nih.govorganic-chemistry.org |

Substituted pyridazin-3(2H)-ones are not only synthetic targets but also valuable intermediates for the construction of more complex molecules. researchgate.net Their chemical reactivity allows for a range of transformations, making them versatile building blocks in organic synthesis. scispace.com

A common synthetic manipulation involves the conversion of the pyridazinone's hydroxyl group (in its lactam-lactim tautomeric form) into a chlorine atom by treatment with phosphorus oxychloride (POCl₃). researchgate.netnih.gov The resulting chloropyridazine is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amines or hydrazones, at that position. nih.gov Furthermore, the N-alkylated pyridazinone can be functionalized at the alkyl chain, as demonstrated by the conversion of an N-acetate ester derivative into an acetohydrazide, which can then be reacted with aldehydes to form benzalhydrazones. nih.gov These subsequent reactions highlight the role of pyridazinones as key intermediates in the synthesis of diverse heterocyclic systems. researchgate.net

Strategies for Introducing Specific Substituents onto the Pyridazinone Ring System

The functionalization of the pyridazinone scaffold is a key area of research, driven by the diverse biological activities exhibited by its derivatives sarpublication.com. The introduction of specific substituents onto the pyridazinone ring can be achieved through various synthetic strategies, which can be broadly classified into N-substitution and derivatization approaches, and regioselective functionalization methodologies. These strategies allow for the synthesis of a wide array of pyridazinone analogues with tailored properties.

N-substitution is a common strategy to modify the properties of pyridazinone derivatives. This typically involves the alkylation or arylation of the nitrogen atom at the 2-position of the pyridazinone ring.

One of the most direct methods for the synthesis of N-substituted pyridazinones is the reaction of a pre-formed pyridazin-3(2H)-one with an appropriate electrophile. For instance, the N-alkylation of 5-benzyl-6-methylpyridazin-3(2H)-one to yield 5-benzyl-2,6-dimethylpyridazin-3(2H)-one can be achieved using methyl iodide in the presence of a base like potassium carbonate under microwave irradiation researchgate.net. This solid-liquid phase transfer catalysis (PTC) condition provides the desired product in high yield researchgate.net. Simple alkylation of pyridazin-3-ones can also be carried out using alkyl halides in the presence of a base such as potassium carbonate in a suitable solvent like dry THF researchgate.net.

The reaction of γ-ketoacids with substituted hydrazines is another versatile method for the synthesis of N-substituted pyridazinones. For example, the condensation of β-aroylpropionic acids with hydrazine derivatives is a widely used approach to introduce substituents at the N-2 position sphinxsai.comiglobaljournal.com. Similarly, 2(3H)-furanones react with hydrazine hydrate to form 5-(substituted-benzyl)-3-aryl-1,6-dihydro-6-pyridazinones tandfonline.com.

The Mannich reaction provides another avenue for N-derivatization. 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-ones can react with formaldehyde (B43269) and a secondary cyclic amine, such as imidazole or 1,2,4-triazole, to yield the corresponding N-substituted derivatives scielo.br.

N-arylation of pyridazin-3(2H)-ones can be accomplished using various catalytic systems. One method involves the use of lead tetraacetate and zinc chloride in benzene (B151609) or substituted benzenes, which allows for the direct N-arylation of a variety of substituted pyridazin-3(2H)-ones in good yields researchgate.net. Copper-catalyzed Ullmann-type coupling reactions are also effective for the N-arylation of heterocyclic compounds containing an -NHCO- moiety, including pyridazinones jst.go.jp. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and general method for forming C-N bonds and has been applied to the synthesis of N-arylindoles, with the principles being applicable to other nitrogen heterocycles nih.govorganic-chemistry.org.

The following table summarizes various N-substitution and derivatization approaches for the pyridazinone ring system.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Benzyl-6-methylpyridazin-3(2H)-one | Methyl iodide, K2CO3, TBAB, microwave (10 min, 90 W) | 5-Benzyl-2,6-dimethylpyridazin-3(2H)-one | researchgate.net |

| 6-Styryl-4,5-dihydro-2H-pyridazin-3-one | Alkyl halide, K2CO3, dry THF | N-Substituted 6-styryl-4,5-dihydro-2H-pyridazin-3-one | researchgate.net |

| β-Aroylpropionic acid | Hydrazine derivatives | 6-Aryl-2-substituted-4,5-dihydropyridazin-3(2H)-ones | sphinxsai.com |

| 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one | Formaldehyde, imidazole/1,2,4-triazole (Mannich reaction) | 6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-methyl-4,5-dihydro-(2H)-pyridazin-3-one | scielo.br |

| Substituted pyridazin-3(2H)-ones | Lead tetraacetate, ZnCl2, benzene | N-Aryl-pyridazin-3(2H)-ones | researchgate.net |

| Pyridazin-3(2H)-one | Iodo-oxazole, CuI, Ag-benzoate | 2-(Oxazol-4-yl)pyridazin-3(2H)-one | nih.gov |

Regioselective functionalization allows for the introduction of substituents at specific carbon atoms of the pyridazinone ring, which is crucial for structure-activity relationship studies. Various methods have been developed to achieve this, including halogenation, lithiation, and C-H functionalization.

Halogenation is a common method for introducing a functional handle onto the pyridazinone ring. For instance, the regioselective halogenation of pyridine (B92270) N-oxides provides a practical route to 2-halo-substituted pyridines, a strategy that can be conceptually applied to pyridazine systems nih.gov. A ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates has been developed for the highly regioselective 3-halogenation of pyridines under mild conditions chemrxiv.org.

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of pyridazines. The use of lithium dialkylamides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can overcome the high susceptibility of the π-deficient pyridazine ring to nucleophilic addition by alkyllithium reagents thieme-connect.de. This method allows for the lithiation of a pyridazine bearing an ortho-directing group, followed by quenching with an electrophile to introduce a substituent at a specific position thieme-connect.de. For example, the lithiation of 2-chloro-5-bromopyridine with LDA followed by trapping with Weinreb amides allows for the synthesis of functionalized pyridines mdpi.com. The regioselective magnesiation of thio-substituted pyridazines using TMPMgCl·LiCl followed by an electrophile quench is another effective strategy for functionalization at position 5 researchgate.net.

Direct C-H functionalization is an increasingly important strategy for the synthesis of functionalized heterocycles. While the C-H functionalization of the five-membered ring of 6,5-fused heterocyclic systems is well-established, the regioselective functionalization of the six-membered ring is more challenging but has been achieved using directing groups mdpi.com. For pyridazines, direct C-H functionalization can be challenging due to the electronic nature of the ring, often requiring temporary conversion to more reactive intermediates nih.gov. The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents, followed by quenching with an electrophile, can lead to 4,5-disubstituted pyridazin-3(2H)-ones through a cine substitution mechanism acs.org.

The following table provides examples of regioselective functionalization methodologies for the pyridazinone ring system.

| Starting Material | Reagents and Conditions | Functionalization Position | Product | Reference |

|---|---|---|---|---|

| Pyridine | Ring-opening, halogenation, ring-closing via Zincke imine | C-3 | 3-Halopyridine | chemrxiv.org |

| 4-Substituted pyridazine | 1. LiTMP, THF, -70°C; 2. Electrophile | C-5 | 4,5-Disubstituted pyridazine | thieme-connect.de |

| 2-Chloro-5-bromopyridine | 1. LDA; 2. Weinreb amide | C-4 | 2-Chloro-4-acyl-5-bromopyridine | mdpi.com |

| Thio-substituted pyridazine | 1. TMPMgCl·LiCl; 2. Electrophile | C-5 | 5-Functionalized thio-substituted pyridazine | researchgate.net |

| 2-Benzyl-5-halopyridazin-3(2H)-one | 1. Grignard reagent; 2. Electrophile | C-4 and C-5 | 4,5-Disubstituted pyridazin-3(2H)-one | acs.org |

Advanced Spectroscopic Characterization Techniques for 2,4 Dimethylpyridazin 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides profound insight into the molecular structure of 2,4-Dimethylpyridazin-3(2H)-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of proton and carbon frameworks, as well as the exploration of subtle stereochemical effects.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the hydrogen atoms within a molecule, providing information about their local electronic environment and proximity to other nuclei. In derivatives of this compound, the chemical shifts of protons are influenced by the substituents on the pyridazinone ring. For instance, in 4-(1H-indol-3-yl)-2,6-dimethylpyridazin-3(2H)-one, the methyl group protons at the 2- and 6-positions exhibit distinct singlet signals in the ¹H NMR spectrum. rsc.org The proton on the nitrogen of the indole (B1671886) ring typically appears as a singlet at a high chemical shift, around 11.71 ppm, while the proton on the nitrogen of the pyridazinone ring appears at approximately 12.71 ppm. rsc.org The aromatic protons of the indole moiety and the proton on the pyridazinone ring itself show complex multiplet patterns at characteristic chemical shifts. rsc.org

The following table summarizes typical ¹H NMR chemical shifts for a derivative, 4-(1H-indol-3-yl)-2,6-dimethylpyridazin-3(2H)-one, in DMSO-d6. rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C6) | 2.34 | Singlet |

| Indole Protons | 7.15-7.25 | Multiplet |

| Indole Proton | 7.51 | Doublet of doublets |

| Pyridazinone H5 | 7.71 | Singlet |

| Indole Proton | 8.08 | Doublet of doublets |

| Indole Proton | 8.63 | Doublet |

| Indole NH | 11.71 | Singlet |

| Pyridazinone NH | 12.71 | Singlet |

Data sourced from a study on pyridazinone derivatives as potential PDE4 inhibitors. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In this compound derivatives, the carbonyl carbon (C=O) of the pyridazinone ring typically resonates at a downfield chemical shift, often in the range of 160-180 ppm. libretexts.org The carbons of the methyl groups attached to the ring appear at much higher field. For example, in 4-(1H-indol-3-yl)-2,6-dimethylpyridazin-3(2H)-one, the methyl carbon at C6 gives a signal around 20.5 ppm. rsc.org The carbons of the pyridazinone and indole rings appear in the aromatic region of the spectrum, with their exact shifts depending on the substitution pattern. rsc.orgresearchgate.net

Below is a table of representative ¹³C NMR chemical shifts for 4-(1H-indol-3-yl)-2,6-dimethylpyridazin-3(2H)-one in DMSO-d6. rsc.org

| Carbon | Chemical Shift (ppm) |

| C6-CH₃ | 20.5 |

| Indole & Pyridazinone Carbons | 107.6 - 136.4 |

| Pyridazinone C4 | 144.7 |

| Pyridazinone C3 (C=O) | 159.5 |

Data derived from research on pyridazinone derivatives. rsc.org

Theoretical NMR Calculations (e.g., GIAO Method)

To complement experimental data, theoretical calculations of NMR chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. thescipub.comresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. thescipub.comacs.org By comparing the theoretically calculated spectra with the experimental ones, researchers can gain greater confidence in their structural assignments. researchgate.net The GIAO method has been shown to be reliable for predicting the chemical shifts of various heterocyclic compounds, including pyridazinone derivatives. thescipub.com The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. acs.orgconicet.gov.ar

Diastereoisotopic Proton Effects in NMR Spectroscopy

In chiral molecules or in achiral molecules placed in a chiral environment, protons that are chemically equivalent by symmetry can become magnetically non-equivalent. This phenomenon is known as the diastereotopic effect. For derivatives of this compound that contain a chiral center, the methylene (B1212753) protons of a substituent, for example, may become diastereotopic. masterorganicchemistry.comyoutube.com This results in these protons having different chemical shifts and coupling to each other, often leading to more complex splitting patterns in the ¹H NMR spectrum. youtube.com For instance, the N-CH₂- protons of a propyl chain attached to the pyridazinone nitrogen can become diastereotopic if a chiral center is present elsewhere in the molecule, leading to two distinct signals for these protons. thescipub.com The observation of diastereotopic protons can provide valuable information about the stereochemistry of the molecule. masterorganicchemistry.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.com For this compound and its derivatives, the FT-IR spectrum provides key information. The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the pyridazinone ring, which appears in the region of 1640-1730 cm⁻¹. rsc.orgresearchgate.net The exact frequency depends on the substituents and the electronic environment of the carbonyl group. Other characteristic bands include C-H stretching vibrations of the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic ring system. researchgate.netlibretexts.org

The following table presents typical FT-IR absorption bands for a pyridazinone derivative. rsc.org

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |

| N-H | Stretch | 3241 |

| C-H (aliphatic) | Stretch | 2961, 2878 |

| C=O (pyridazinone) | Stretch | 1643 |

| C=C/C=N | Stretch | 1601, 1556 |

| C-N/C-C | Stretch/Bend | 1441, 1125 |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. uliege.be When applied to this compound derivatives, the resulting spectra reveal characteristic bands corresponding to the stretching and bending vibrations of specific functional groups within the molecule. This technique is particularly useful for identifying substances and studying molecular and crystalline symmetries. uliege.be

The analysis of FT-Raman spectra involves the assignment of observed bands to specific molecular vibrations. For instance, the aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com Asymmetric and symmetric stretching of methyl (CH₃) groups are generally found around 2965 cm⁻¹ and 2880 cm⁻¹, respectively. derpharmachemica.com The deformation vibrations of the methyl group appear in the 1465-1370 cm⁻¹ range, while rocking vibrations are located around 1070-1010 cm⁻¹. derpharmachemica.com

Theoretical calculations, often employing Density Functional Theory (DFT), are used to complement experimental FT-Raman data. These calculations provide theoretical vibrational frequencies that, when scaled, show close agreement with the experimental observations, aiding in the precise assignment of vibrational modes.

Table 1: Representative Vibrational Frequencies for Pyridazinone Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100-3000 derpharmachemica.com |

| Asymmetric CH₃ Stretching | ~2965 derpharmachemica.com |

| Symmetric CH₃ Stretching | ~2880 derpharmachemica.com |

| C=O Stretching | 1740-1642 ajrconline.orgmdpi.com |

| C-N Stretching | 1350-1275 ajrconline.org |

| CH₃ Deformation | 1465-1370 derpharmachemica.com |

| CH₃ Rocking | 1070-1010 derpharmachemica.com |

This table is for illustrative purposes and actual values can vary based on the specific derivative.

Potential Energy Distribution (PED) Analysis for Band Assignments

To achieve a more detailed and accurate assignment of the vibrational bands observed in FT-IR and FT-Raman spectra, Potential Energy Distribution (PED) analysis is employed. researchgate.netnih.govnih.gov PED analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.netnih.govresearchgate.net

This method is indispensable for complex molecules where vibrational coupling is significant, meaning a single vibrational band may arise from a mixture of several motions. nih.gov By calculating the PED, researchers can confidently assign spectral bands to specific molecular motions, leading to a more complete understanding of the molecule's dynamics. For instance, discrepancies in band assignments, particularly in regions with extensive vibrational coupling, can be resolved through PED analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu The resulting absorption spectrum is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound derivatives, UV-Vis spectra can confirm the presence of the pyridazinone ring and other conjugated systems. The position and intensity of the absorption maxima (λ_max) are influenced by the electronic nature of substituents on the pyridazinone core. researchgate.netnih.gov For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. researchgate.net A rapid and sensitive UV-Vis spectroscopic method has been developed for the estimation of certain pyrimidine (B1678525) derivatives, with monitoring occurring at a specific wavelength, such as 275 nm. nih.gov

Table 2: Illustrative UV-Vis Absorption Data for Heterocyclic Compounds

| Compound Type | Typical λ_max (nm) | Solvent |

| Pyrimidine Derivative | 275 nih.gov | Not Specified |

| Azomethine-functionalized derivative | 193, 236, 333 nih.gov | Ethanol |

| Aromatic Imine | 290-333 and 375-400 nih.gov | Dichlorobenzene |

This table provides examples and the specific λ_max for this compound derivatives will depend on their exact structure and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for their analysis with high sensitivity. researchgate.netnih.gov In ESI-MS, ions are generated directly from a solution, making it compatible with liquid chromatography (LC-MS). researchgate.net For this compound derivatives, ESI-MS is used to determine the accurate molecular mass. ajrconline.org The technique typically observes the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org

The molecular ion peak (M⁺) in a mass spectrum provides the molecular mass of the compound. savemyexams.comwhitman.edu The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, offers valuable structural information. savemyexams.comsapub.org The fragmentation of pyridazinone derivatives often involves characteristic losses of small molecules or radicals. ajrconline.orgraco.cat For example, the cleavage of the pyridazinone ring and the loss of substituents can lead to a series of fragment ions. Analyzing these fragmentation pathways helps to confirm the connectivity of atoms within the molecule. sapub.orgraco.cat In some cases, tandem mass spectrometry (MS/MS) is used to further fragment specific ions, providing even more detailed structural insights. ajrconline.org

Computational and Theoretical Chemistry of 2,4 Dimethylpyridazin 3 2h One Systems

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aalto.fi It is a common approach for predicting molecular properties with high accuracy. schrodinger.com

Quantum Chemical Descriptors and Reactivity Analysis

From the results of DFT calculations, various "quantum chemical descriptors" can be derived to quantify a molecule's reactivity.

Analysis of Electrostatic Potential (MEP)A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This visual tool is invaluable for predicting how the molecule will interact with other reagents.

While the framework for a thorough computational analysis of 2,4-Dimethylpyridazin-3(2H)-one is well-established, the specific data required to populate these sections is absent from the current body of scientific literature. Future research may address this gap, enabling a detailed and accurate computational profile of this compound.

Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Properties

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a powerful tool for understanding chemical bonding and electron distribution within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative picture of electron density sharing between atoms, highlighting the nature and strength of chemical bonds.

Table 1: Illustrative NBO Analysis Data for a Heterocyclic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O2 | RY (1) C1 | 8.58 | 1.40 | 0.098 |

| LP (2) O2 | BD(1) C1-H3 | 26.11 | 1.16 | 0.156 |

| LP (2) O2 | BD(1) C1-H4 | 26.11 | 1.16 | 0.156 |

| BD (1) C1-H3 | BD*(1) C1-H4 | 0.74 | 1.42 | 0.029 |

This table provides example data from an NBO analysis on a related molecule to illustrate the type of information obtained. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between the NBOs.

Nonlinear Optical (NLO) Properties:

Nonlinear optical materials have gained significant attention due to their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its molecular structure and electronic properties. Computational methods, such as Time-Dependent Hartree-Fock (TDHF), are employed to calculate the linear polarizabilities (α) and second hyperpolarizabilities (γ), which are key parameters determining the NLO behavior of a molecule. nih.gov

For organic molecules, including those with pyridazinone scaffolds, the presence of donor and acceptor groups can enhance NLO properties. Theoretical calculations on similar heterocyclic compounds have shown that they can exhibit significant third-order NLO susceptibility (χ(3)). nih.gov These studies provide insights into how structural modifications can be used to design molecules with tailored NLO properties for specific applications. nih.govnih.gov

Tautomerism Studies and Energetic Profiles

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds, including pyridazinones. Computational studies are instrumental in determining the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. d-nb.info

For N-unsubstituted benzotriazoles, a related class of heterocycles, computational studies have shown that different tautomers can be favored in the gas phase versus in solution, highlighting the significant role of the environment. mdpi.com Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface for tautomeric transformations. mdpi.com These calculations can predict the most stable tautomer and the transition state energies, providing a detailed understanding of the tautomeric equilibrium. d-nb.infomdpi.com For instance, in some systems, the energy difference between tautomers can be small, suggesting that multiple forms may coexist at room temperature. mdpi.com

Table 2: Calculated Relative Energies of Tautomers for a Model Heterocyclic System

| Tautomer | Gas Phase Energy (kcal/mol) | DMSO Solution Energy (kcal/mol) |

| Tautomer I | 0.00 | 0.00 |

| Tautomer II | 1.42 | 1.20 |

| Tautomer III | 2.51 | 0.46 |

This table illustrates how computational chemistry can predict the relative energies of different tautomers in different environments. The data suggests a shift in the most stable tautomer depending on the presence of a solvent. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. nih.govnih.gov

For pyridazinone derivatives, molecular docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. mdpi.comekb.eg These studies can provide a rationale for the observed biological activity of these compounds and guide the design of more potent and selective inhibitors. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. nih.gov

Molecular Dynamics Simulations for Ligand/Protein Interaction Validation

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-receptor interactions compared to static docking studies. nih.gov By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex and characterize the conformational changes that occur upon binding. mdpi.com

MD simulations are a powerful tool to validate the binding modes predicted by molecular docking. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides insights into the stability and flexibility of the complex. mdpi.com These simulations can reveal the dynamic nature of the interactions and provide a more accurate picture of the binding event, which is crucial for lead optimization in drug discovery. nih.govuzh.ch

Applications of 2,4 Dimethylpyridazin 3 2h One As a Key Synthetic Intermediate

Precursor for Advanced Organic Synthesis

2,4-Dimethylpyridazin-3(2H)-one is a valuable precursor in advanced organic synthesis due to the reactivity of its pyridazinone ring system. The presence of nitrogen atoms and a carbonyl group allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of a wide array of derivatives. ekb.eg The methyl groups on the pyridazinone ring also influence its reactivity and provide steric and electronic properties that can be exploited in synthetic strategies.

Research has demonstrated that the core structure of dimethylpyridazinone can be readily functionalized. For instance, derivatives of 4,5-dimethylpyridazin-3(2H)-one have been synthesized and utilized in the development of various bioactive compounds. ajrconline.orgnih.gov These synthetic pathways often involve modifications at different positions of the pyridazinone ring, highlighting the adaptability of the 2,4-dimethylated isomer as a foundational molecule. The ability to introduce a variety of substituents onto this core structure is a testament to its utility as a versatile precursor in the synthesis of complex organic molecules. ekb.eg

Building Block for Complex Heterocyclic Structures

The inherent structure of this compound makes it an excellent building block for the construction of more elaborate heterocyclic systems. The pyridazinone moiety can be fused with other rings to create polycyclic compounds with unique three-dimensional architectures. These complex structures are often sought after in medicinal chemistry and drug discovery due to their potential to interact with biological targets in a highly specific manner.

For example, research has shown that pyridazinone derivatives can be used to synthesize fused heterocyclic systems such as thieno[2,3-c]pyridazines and pyrimido[4,5-c]pyridazines. These reactions typically involve the initial functionalization of the pyridazinone ring, followed by cyclization reactions to form the new heterocyclic rings. The resulting fused systems often exhibit interesting biological activities, further underscoring the importance of the pyridazinone core as a starting material.

A variety of synthetic methods have been employed to construct these complex structures, including condensation reactions and cycloadditions. mdpi.com The specific reaction conditions can often be tuned to control the regioselectivity of the cyclization, leading to the desired isomeric product. mdpi.com

Role in the Development of Functional Molecules

The this compound scaffold is a key component in the development of a wide range of functional molecules, particularly those with biological activity. The pyridazinone core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.netresearchgate.net

Numerous studies have reported the synthesis of pyridazinone derivatives with a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netscispace.comscielo.brscite.ai For instance, derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been investigated for their cardiotonic and antihypertensive effects. ajrconline.org Furthermore, extensive structure-activity relationship (SAR) studies on 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one have led to the discovery of potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov

The development of these functional molecules often involves the strategic modification of the this compound core to optimize its interaction with a specific biological target. This can include the introduction of various substituents to enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects. The versatility of the pyridazinone scaffold allows for the systematic exploration of chemical space to identify new and effective therapeutic agents. nih.gov

Table 1: Examples of Bioactive Pyridazinone Derivatives

| Derivative Class | Biological Activity | Reference |

| 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-ones | Anticonvulsant, Antitubercular | scite.ai |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-ones | Cardiotonic, Hypotensive | ajrconline.org |

| 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | PARP-1 Inhibition (Anticancer) | nih.gov |

| 2,6-Disubstituted Pyridazin-3(2H)-ones | Analgesic, Anti-inflammatory | scispace.com |

Potential Applications in Materials Science based on broader pyridazine (B1198779) research

Beyond its applications in medicinal chemistry, the pyridazine core, including structures like this compound, holds promise for the development of novel materials. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive component for functional organic materials. mdpi.comresearchgate.net

Research into pyridazine derivatives has revealed their potential in the field of optoelectronics. For instance, pyridazine-based compounds have been investigated as components of organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the pyridazine moiety into donor-acceptor type molecules can lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). researchgate.net

Furthermore, the ability of the pyridazine ring to act as a ligand for metal ions suggests its potential use in catalysis and sensor technology. researchgate.net The nitrogen atoms of the pyridazine ring can coordinate with metal centers, leading to the formation of complexes with specific catalytic or sensing capabilities. Additionally, some pyridazine derivatives have been studied as corrosion inhibitors for metals, indicating their potential utility in protecting materials from environmental degradation. While research in this area is still emerging, the inherent properties of the pyridazine scaffold suggest a bright future for its application in materials science.

Emerging Research Directions and Future Perspectives in 2,4 Dimethylpyridazin 3 2h One Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridazinone derivatives has traditionally relied on classical condensation reactions. However, the growing emphasis on green chemistry is steering research towards more sustainable and efficient methodologies. For pyridazinone scaffolds, this includes the exploration of multicomponent reactions (MCRs), which offer advantages such as atom economy, reduced waste, and simplified purification processes. These reactions often involve the one-pot combination of three or more reactants to form a complex product, thereby minimizing intermediate isolation steps.

A notable advancement in the synthesis of related dimethylpyridazinone structures is the use of microwave-assisted organic synthesis (MAOS). For instance, the synthesis of 5-benzyl-6-methylpyridazin-3(2H)-one has been achieved with a high yield of 96% under solvent-free, solid-liquid phase-transfer catalysis (PTC) conditions, using potassium carbonate and methyl iodide, with irradiation in a microwave reactor for a short duration of 10 minutes. researchgate.netmdpi.com This method not only accelerates the reaction but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. researchgate.netmdpi.com

Furthermore, researchers are investigating the use of environmentally benign solvents, such as water, and recyclable catalysts to develop more sustainable synthetic routes for pyridazinone derivatives. These approaches aim to reduce the environmental footprint of chemical synthesis while improving efficiency and scalability.

Development of Advanced Spectroscopic and Computational Methodologies for Characterization

The precise characterization of novel compounds is fundamental to understanding their structure and reactivity. For 2,4-Dimethylpyridazin-3(2H)-one and its derivatives, a combination of advanced spectroscopic techniques and computational methods provides deep insights into their molecular architecture and electronic properties.

Spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. FTIR spectroscopy allows for the identification of key functional groups, such as the carbonyl (C=O) and C=N bonds characteristic of the pyridazinone ring. researchgate.netmdpi.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, enabling the precise determination of the molecular structure. researchgate.netmdpi.com

For closely related dimethylpyridazinone derivatives, specific spectroscopic data has been reported, as detailed in the table below. This data serves as a valuable reference for the characterization of new analogs based on the this compound scaffold.

| Compound Name | Spectroscopic Data |

| 5-benzyl-2,6-dimethylpyridazin-3(2H)-one | IR (KBr, cm⁻¹): 1663 (C=O), 1591 (C=N) ¹H NMR (300.14 MHz, CDCl₃, δ ppm): 2.20 (s, 3H, CH₃), 3.72 (s, 3H, CH₃), 3.81 (s, 2H, CH₂), 6.53 (s, 1H, H-4), 7.25 (m, 5H, aromatic protons) ¹³C NMR (75.48 MHz, CDCl₃, δ ppm): 19.12 (CH₃), 35.85 (CH₂), 39.67 (NCH₃), 127.66 (CH aromatic), 127.87 (CH aromatic), 129.32 (2 CH aromatic), 129.51 (2 CH aromatic), 135.66, 145.25, 146.52, 160.63 (C=O) researchgate.netmdpi.com |

| 4-(1-Ethylthio-2,2,2-trifluoroethyl)-2,6-dimethylpyridazin-3(2H)-one | ¹H NMR (CDCl₃, δ ppm): 1.25 (t, 3H), 2.27 (s, 3H), 2.73 (q, 2H), 4.06 (s, 3H), 4.87 (q, 1H), 7.20 (s, 1H) ¹⁹F NMR (CDCl₃, δ ppm): -68.11 (d, 3F) ¹³C NMR (CDCl₃, δ ppm): 14.2, 20.9, 28.2, 40.6, 42.7 (q), 125.8 (q), 129.6, 134.8, 143.9, 158.5 lew.ro |

In parallel with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying the electronic structure, reactivity, and spectroscopic properties of pyridazinone derivatives. researchgate.netresearchgate.netgoogle.com DFT calculations can predict molecular geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts, thus complementing and aiding the interpretation of experimental data. researchgate.netgoogle.com These computational models are also crucial for understanding reaction mechanisms and for the rational design of new molecules with desired properties. researchgate.net

Rational Design of New Pyridazinone-Based Architectures with Tailored Properties

The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. sarpublication.comtandfonline.com The rational design of new pyridazinone-based architectures is a major focus of current research, with the aim of developing novel compounds with tailored biological activities. sarpublication.comtandfonline.com This involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

The this compound core offers multiple sites for chemical modification. The N2 position can be substituted with various alkyl or aryl groups, while the C4, C5, and C6 positions on the pyridazinone ring can be functionalized to introduce different pharmacophores. For example, the introduction of an arylpiperazinyl alkyl chain at the N2 position of the pyridazinone ring has been shown to be a key element for affinity towards α₁-adrenoceptors, leading to the development of potential antihypertensive agents. sarpublication.com

Furthermore, the design of hybrid molecules that combine the pyridazinone scaffold with other bioactive moieties is a promising strategy. This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action. The development of pyridazinone derivatives as anticancer agents often involves targeting specific enzymes such as PARP, DHFR, and various kinases. tandfonline.com The design of these inhibitors relies on understanding the structure-activity relationships (SAR) and using computational docking studies to predict the binding of the designed molecules to the active site of the target protein.

The future of this compound chemistry lies in the synergy between innovative synthetic methods, advanced analytical techniques, and rational molecular design. This integrated approach will undoubtedly lead to the discovery of new pyridazinone-based compounds with a wide array of applications in materials science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.